(R)-(+)-2-Bromopropionic acid (CAS 10009-70-8) is an enantiopure, halogenated aliphatic carboxylic acid widely procured as a foundational chiral building block in organic synthesis. Featuring a highly reactive alpha-bromo leaving group adjacent to a strictly defined (R)-stereocenter, it is primarily utilized for stereospecific nucleophilic substitution (SN2) reactions. These reactions typically proceed with complete inversion of configuration, allowing chemists to reliably install (S)-configured stereocenters (or (R)-centers, depending on nucleophile priority) into complex target molecules. Its primary industrial value lies in its ability to transfer chirality directly into active pharmaceutical ingredients (APIs), advanced agrochemicals, and specialized peptide auxiliaries without the need for inefficient downstream chiral resolution [1].
Substituting (R)-(+)-2-Bromopropionic acid with its racemic counterpart (CAS 598-72-1) or cheaper achiral analogs fundamentally breaks the asymmetric synthesis pipeline. Using a racemate requires the implementation of late-stage chiral resolution—a notoriously inefficient process that caps theoretical yields at 50% and introduces intensive separation overhead, such as repeated crystallizations or simulated moving bed (SMB) chromatography. Furthermore, regulatory bodies now strictly scrutinize enantiomeric purity; using generic alternatives lacking credible enantiomeric excess (ee) validation leads to complex HPLC trace validation failures and batch rejections. For applications requiring specific biological activity, such as 'P'-designated herbicides or single-enantiomer drugs, the exact (R)-configuration is non-negotiable to prevent the introduction of inactive or toxic isomeric ballast[1].
Procuring enantiopure (R)-(+)-2-Bromopropionic acid allows for the direct synthesis of single-enantiomer products via stereospecific SN2 pathways. When compared to starting with racemic 2-bromopropionic acid, the chiral pool approach fundamentally alters the process mass intensity. Racemic starting materials necessitate downstream chiral resolution, which mathematically limits the maximum theoretical yield of the desired enantiomer to 50% (often 30-40% in practice). In contrast, utilizing the strictly (R)-enantiomer enables near-quantitative chiral transfer (often >95% ee), effectively doubling the theoretical throughput per mole of starting material and eliminating the need for costly resolution unit operations [1].
| Evidence Dimension | Maximum theoretical yield of single-enantiomer product |
| Target Compound Data | ~100% (chiral pool preservation) |
| Comparator Or Baseline | Racemic 2-bromopropionic acid (≤50% due to resolution limits) |
| Quantified Difference | 2x increase in theoretical material efficiency |
| Conditions | Standard industrial SN2 alkylation vs. classical resolution workflows |
Eliminates the need for costly and wasteful downstream chiral resolution steps, directly doubling the theoretical material efficiency of the synthesis.
In the synthesis of aryloxyphenoxypropionate herbicides like Haloxyfop-P, biological activity is strictly dependent on stereochemistry, with only the (R)-isomer possessing significant ACCase-inhibiting herbicidal activity. The commercial production of these 'P' variants relies on chiral alkylating agents, specifically (R)-2-bromopropionic acid (or its esters), to introduce the stereocenter via etherification. Formulations derived from the racemic precursor contain 50% inactive isomeric load, which dilutes efficacy and increases environmental chemical burden. By utilizing the enantiopure (R)-precursor, manufacturers achieve high optical purity in the final product, effectively doubling the weight-for-weight herbicidal efficacy compared to racemic legacy formulations[1].
| Evidence Dimension | Active isomer content in final formulation |
| Target Compound Data | >95% active (P)-isomer |
| Comparator Or Baseline | Racemic 2-bromopropionic acid (50% active isomer) |
| Quantified Difference | 100% increase in specific herbicidal activity per kg of formulated product |
| Conditions | Industrial etherification to form pyridyloxy/aryloxy linkages |
Regulatory and environmental pressures mandate the use of enantiopure active ingredients; procuring the exact chiral precursor is mandatory for 'P'-designated agrochemicals.
(R)-2-Bromopropionic acid is utilized to synthesize alpha-bromo symmetric anhydrides for the N-terminal modification of peptides, a critical step in auxiliary-mediated ligation. Compared to using chlorinated analogs (e.g., 2-chloropropionic acid), the alpha-bromo acid provides superior leaving group kinetics. During solid-phase peptide synthesis (SPPS), the bromide allows for the quantitative addition of auxiliaries (such as Dmb and Tmb) to N-terminal amino acids under mild conditions. This enhanced reactivity minimizes the reaction time and avoids the harsher conditions required by poorer leaving groups, thereby preventing racemization at the adjacent stereocenters and ensuring high-fidelity chiral transfer [1].
| Evidence Dimension | Nucleophilic displacement efficiency |
| Target Compound Data | Quantitative auxiliary addition under mild conditions |
| Comparator Or Baseline | Chloropropionic acid analogs (require harsher conditions, risking racemization) |
| Quantified Difference | Higher conversion rates with preserved enantiomeric excess |
| Conditions | Solid-phase peptide synthesis (SPPS) N-terminal modification in CH2Cl2 |
Ensures high-fidelity chiral transfer in complex biomolecule synthesis where downstream purification of diastereomers is prohibitively difficult.
Directly downstream of its role as a stereospecific alkylating agent, this compound is the mandatory starting material for synthesizing enantiopure aryloxyphenoxypropionate herbicides (e.g., Haloxyfop-P, Fluazifop-P, and Mecoprop-P). It ensures the final formulation contains only the biologically active isomer, meeting modern environmental regulations for reduced chemical load [1].
Utilized in the pharmaceutical industry to synthesize single-enantiomer drugs (such as specific NSAIDs like Naproxen derivatives) where a specific stereocenter is required. The predictable SN2 inversion allows manufacturers to bypass wasteful racemic resolution steps, ensuring high enantiomeric excess (ee) that meets strict regulatory scrutiny[2].
Employed in specialized biochemical synthesis to create alpha-bromo symmetric anhydrides. These are used to quantitatively attach removable acyl transfer auxiliaries to unprotected peptides, enabling the synthesis of large proteins under nonidealized conditions where standard cysteine-based native chemical ligation is not possible [3].
Corrosive;Irritant